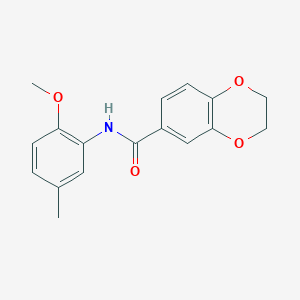

N-(2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Description

N-(2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic organic compound featuring a 2,3-dihydro-1,4-benzodioxine core linked to a carboxamide group. The amide nitrogen is substituted with a 2-methoxy-5-methylphenyl moiety.

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-11-3-5-14(20-2)13(9-11)18-17(19)12-4-6-15-16(10-12)22-8-7-21-15/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDJBLFCQRDMBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the following steps:

Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential therapeutic applications, such as in drug development for treating specific diseases.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the context of its application.

Comparison with Similar Compounds

Data Tables: Structural and Functional Comparison

Research Findings and Implications

- Substituent Effects : Electron-donating groups (e.g., methoxy) on the aryl substituent may enhance membrane permeability, while bulky groups (e.g., oxadiazole) improve target specificity .

- Functional Group Impact : Carboxamides generally offer better solubility than sulfonamides but may exhibit weaker enzyme inhibition .

- Therapeutic Potential: Benzodioxine derivatives are explored for antibacterial, anti-inflammatory, and antiparasitic applications, with substituent design critically influencing efficacy .

Biological Activity

N-(2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a benzodioxine core with a carboxamide functional group attached to a substituted phenyl ring. Its IUPAC name is this compound. The molecular formula is CHNO, and it has been characterized for various chemical properties that influence its biological interactions.

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.

- Receptor Binding : It interacts with various receptors, modulating their activity. This interaction can influence signaling pathways related to inflammation and pain.

Antioxidant Activity

Research indicates that the compound possesses antioxidant properties, which are crucial for combating oxidative stress in cells. This activity is essential for protecting cells from damage caused by free radicals.

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to reduced inflammation in various models.

Research Findings

Several studies have explored the biological activities of this compound:

- In vitro Studies : Laboratory experiments have shown that the compound can effectively inhibit specific cancer cell lines, suggesting potential anticancer properties.

- Animal Models : In vivo studies have reported that administration of the compound leads to significant reductions in inflammation markers in animal models of arthritis.

- Mechanistic Studies : Detailed mechanistic investigations reveal that the compound's action may involve modulation of signaling pathways related to apoptosis and cell proliferation.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Anti-inflammatory Properties

In another investigation focused on inflammatory bowel disease (IBD), this compound was administered to mice with induced colitis. The findings showed a marked decrease in disease severity and histological damage compared to control groups, highlighting its therapeutic potential for IBD management.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing N-(2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, and how is purity ensured during synthesis?

- Methodological Answer : The synthesis typically involves coupling reactions between the benzodioxine-carboxylic acid derivative and the substituted aniline moiety. Key steps include:

- Activation of the carboxylic acid group using coupling reagents (e.g., EDCI or HATU).

- Nucleophilic substitution or condensation under anhydrous conditions.

- Purity is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy at each stage to confirm intermediate formation and final product purity .

Q. Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxy and methyl groups on the phenyl ring) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns.

- Infrared (IR) spectroscopy : Identifies functional groups like amide (C=O stretch at ~1650–1700 cm⁻¹) and ether linkages .

Q. What in vitro assays are recommended for preliminary screening of biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Target-specific enzymes (e.g., α-glucosidase, acetylcholinesterase) using spectrophotometric methods to measure IC₅₀ values .

- Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) to assess antiproliferative activity .

- Anti-inflammatory assays : Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA or cell-based models .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Standardize assay conditions : Control variables such as cell passage number, solvent (DMSO concentration), and incubation time.

- Validate target specificity : Use orthogonal assays (e.g., surface plasmon resonance for binding affinity) to confirm direct interactions .

- Replicate enantiomer synthesis : If stereochemistry is unreported, synthesize and test enantiomerically pure forms to rule out racemic mixture effects .

Q. What strategies are effective for synthesizing enantiomerically pure derivatives of this compound?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC or diastereomeric salt formation with resolving agents (e.g., tartaric acid).

- Asymmetric catalysis : Employ chiral catalysts (e.g., Ru-BINAP complexes) during key steps like epoxide ring-opening or coupling reactions .

- Monitor enantiomeric excess : Validate purity via polarimetry or chiral stationary phase HPLC (>95% ee) .

Q. How does the substitution pattern on the benzodioxine ring influence biological activity?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., electron-withdrawing groups at position 6 vs. electron-donating groups at position 2) and compare activity.

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like thrombin or GPIIb/IIIa receptors .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors/donors using software like Schrödinger’s Phase .

Q. What synthetic routes optimize yield for large-scale preparation while minimizing byproducts?

- Methodological Answer :

- Flow chemistry : Continuous synthesis reduces side reactions and improves heat management for exothermic steps.

- Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Design of experiments (DoE) : Use factorial design to optimize reaction parameters (temperature, stoichiometry) for maximum yield .

Data Analysis and Mechanistic Questions

Q. How can researchers differentiate between direct enzyme inhibition and off-target effects in biological assays?

- Methodological Answer :

- Selectivity panels : Test against related enzymes (e.g., other proteases or kinases) to assess specificity.

- Gene knockdown/knockout models : Use CRISPR/Cas9 to eliminate the target enzyme and observe residual activity .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to confirm direct interactions .

Q. What computational tools are suitable for predicting metabolic stability or toxicity of this compound?

- Methodological Answer :

- ADMET prediction : Use software like SwissADME or ADMETLab to estimate solubility, cytochrome P450 interactions, and hepatotoxicity.

- Molecular dynamics simulations : Analyze stability in biological membranes (e.g., using GROMACS) .

- In silico metabolite prediction : Tools like Meteor (Lhasa Limited) identify potential Phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.